3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride
Overview
Description
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an isopropyl and methyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride typically involves the reaction of 5-isopropyl-2-methylphenol with a suitable pyrrolidine derivative. One common method includes the following steps:
Formation of the Phenoxy Intermediate: 5-Isopropyl-2-methylphenol is reacted with a halomethylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydroxide to form the corresponding phenoxy intermediate.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with pyrrolidine under nucleophilic substitution conditions to yield the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenoxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the pyrrolidine ring or phenoxy group.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-2-methylphenol: A precursor in the synthesis of the target compound.
Pyrrolidine: The parent compound of the pyrrolidine ring.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Uniqueness
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride is unique due to the specific combination of the isopropyl and methyl-substituted phenoxy group with the pyrrolidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[(2-methyl-5-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)15(8-14)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBROVQIVNTGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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